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Compound of Interest

Compound Name: N-(2-(Allyloxy)benzyl)ethanamine
CAS No.: 869942-52-9
Cat. No.: B494687

Get Quote

CAS No: 869942-52-9 Formula:
Molecular Weight: 191.27 g/mol Date: February 19, 2026

Executive Summary

This technical guide details the robust, scalable synthesis of N-(2-
(Allyloxy)benzyl)ethanamine, a secondary amine pharmacophore often utilized as a linker in
GPCR ligand design and fragment-based drug discovery.

The protocol prioritizes regioselectivity and operational safety. Unlike direct alkylation of
ethylamine with benzyl halides—which frequently results in over-alkylation (tertiary amine
formation)—this guide employs a Reductive Amination strategy.[1] This approach ensures
mono-alkylation selectivity.[2] The synthesis is bipartite:

+ O-Allylation: Williamson ether synthesis of salicylaldehyde.

e Reductive Amination: Condensation of the resulting aldehyde with ethylamine followed by
hydride reduction.
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Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals two primary disconnections. The strategic choice
favors the preservation of the amine functionality until the final step to avoid handling sensitive
amino-ethers during early stages.

Logical Pathway
¢ Target: N-(2-(Allyloxy)benzyl)ethanamine|[3]

¢ Disconnection A (C-N bond): Breaks down to 2-(Allyloxy)benzaldehyde and Ethylamine. This
is preferred over the benzyl halide route to prevent poly-alkylation.

+ Disconnection B (C-O bond): Breaks down to Salicylaldehyde and Allyl Bromide.

Starting Material: Salicylaldehyde Reagent: Allyl Bromide
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Target: N-(2-(Allyloxy)benzyl)ethanamine
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Figure 1: Retrosynthetic logic prioritizing mono-alkylation selectivity.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde[4]
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This step utilizes a Williamson ether synthesis.[4] The phenolic hydroxyl group of

salicylaldehyde is deprotonated to attack the allyl bromide.

Reaction Parameters

Parameter Specification Rationale
Substrate Salicylaldehyde (1.0 equiv) Core scaffold.
Slight excess ensures
Electrophile Allyl Bromide (1.2 equiv) complete conversion; volatile
enough to remove easily.
_ Mild base sufficient for phenol
Potassium Carbonate ( )
Base deprotonation (
) (2.0 equiv) ) . )
); avoids aldol side reactions.
DMF accelerates
Solvent DMF or Acetone via cation solvation; Acetone is
easier to remove but slower.
Sufficient energy to overcome
60°C (DMF) or Reflux o } )
Temperature activation barrier without

(Acetone)

polymerizing the allyl group.

Detailed Protocol

e Setup: Charge a dry round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and

anhydrous DMF (100 mL).

e Deprotonation: Add anhydrous

(27.6 g, 200 mmol) in one portion. The suspension may turn yellow (phenoxide formation).
Stir at Room Temperature (RT) for 15 minutes.

o Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes to control

exotherm.
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e Reaction: Heat to 60°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde
spot (

) should appear, and salicylaldehyde (
, Stains purple with
) should disappear.

o Workup:
o Cool to RT and pour into ice-water (400 mL).
o Extract with Diethyl Ether (

) or Ethyl Acetate (
mL).

o Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted starting phenol

(Critical for purity).
o Wash with Brine, dry over
, and concentrate in vacuo.
 Yield: Expected yield 85—-95% of a pale yellow oil.
Mechanism Note: The reaction proceeds via a classic

mechanism. The phenoxide is an ambient nucleophile but preferentially attacks via Oxygen (C-
alkylation is rare under these conditions).

Step 2: Reductive Amination to Target

This is the critical step. Direct reaction of the aldehyde with ethylamine forms an imine (Schiff
base), which is subsequently reduced.

Handling Ethylamine: Ethylamine is a gas at STP (bp 16.6°C).
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e Preferred Source: Ethylamine solution (2.0 M in THF or Methanol) or Ethylamine

Hydrochloride salt neutralized in situ.

e Reductant: Sodium Triacetoxyborohydride (

) is preferred over

for direct reductive amination because it selectively reduces the imine, not the aldehyde,
allowing for a "one-pot" procedure.

Reaction Parameters

Parameter Specification Rationale
2-(Allyloxy)benzaldehyde (1.0
Substrate ) Product from Step 1.
equiv)
) Ethylamine (2.0 M in THF) (1.5  Excess drives imine
Amine i _
equiv) equilibrium forward.
Reductant Mild, selective for imines; does
eductan -
(1.5 equiv) not reduce aldehydes rapidly.
1,2-Dichloroethane (DCE) or DCE is standard for STAB;
Solvent

THF

THF is safer and compatible.

Acid Catalyst

Acetic Acid (1.0 equiv)

Activates the imine/carbonyl;
buffers the basicity of

ethylamine.

Detailed Protocol

e |Imine Formation:

o In a nitrogen-purged flask, dissolve 2-(Allyloxy)benzaldehyde (8.1 g, 50 mmol) in dry THF

(150 mL).

o Add Ethylamine (2.0 M in THF, 37.5 mL, 75 mmol).
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o Add Acetic Acid (3.0 g, 50 mmaol).

o Stir at RT for 30—60 minutes. (Formation of the imine is usually rapid).

e Reduction:
o Add Sodium Triacetoxyborohydride (

) (15.9 g, 75 mmol) in 3 portions over 15 minutes. Caution: Mild gas evolution.

o Stir at RT for 12-16 hours.
e Quench & Workup (Acid-Base Purification):
o Quench with saturated aqueous

(200 mL). Stir for 20 mins until gas evolution ceases.

o Extract with EtOAc (
mL).

o Purification Trick: The product is a base.
» Extract the organic layer with 1M HCI (

mL). The product moves to the aqueous phase (as the salt); non-basic impurities
(unreacted aldehyde) stay in the organic phase.

» Discard the organic phase.
» Basify the aqueous phase to pH > 12 using 4M NaOH. The product will oil out.[4]
» Extract the now-basic aqueous phase with DCM (
mL).
o Dry (

) and concentrate.[5]
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Workflow Diagram
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Figure 2: Acid-Base extraction logic for high-purity isolation of the secondary amine.

Quality Control & Characterization
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Since the target is a secondary amine, it may absorb

from the air to form carbamates over time. Store under inert gas or as a hydrochloride salt.

Expected Analytical Signatures

o Physical State: Colorless to pale yellow oil.
« NMR (400 MHz,
):
o 7.2-6.8 ppm (m, 4H, Aromatic).
o 6.05 ppm (m, 1H, Allyl
).
o 5.4-5.2 ppm (m, 2H, Allyl
).
o 4.6 ppm (d, 2H,
).
o 3.8 ppm (s, 2H, Benzyl
).
o 2.7 ppm (q, 2H, Ethyl
).
o 1.1 ppm (t, 3H, Ethyl
).

e Mass Spectrometry (ESI):

Safety & Compliance
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 Allyl Bromide: Potent lachrymator and alkylating agent. Use only in a fume hood. Neutralize
glassware with dilute NaOH before removal from the hood.

» Ethylamine: Highly flammable and corrosive. If using the gas, use a cold trap. If using the
THF solution, treat as a flammable solvent hazard.

e Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep
dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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